1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxolanone ring, a dichlorophenyl group, a propyl chain, and a triazolylmethyl group. Its stereochemistry is defined by the (4S,5R) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process begins with the preparation of the dioxolanone ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The propyl chain is then added via alkylation, and the triazolylmethyl group is introduced through a nucleophilic substitution reaction. The stereochemistry is controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of specific solvents and catalysts. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving fungal infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound’s triazolylmethyl group is known to bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. The dichlorophenyl group enhances the compound’s binding affinity and specificity, while the dioxolanone ring and propyl chain contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)
- 1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)
Uniqueness
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- stands out due to its specific stereochemistry and the presence of the propyl chain, which differentiates it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
107659-81-4 |
---|---|
Molecular Formula |
C15H15Cl2N3O3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-2-3-13-15(23-14(21)22-13,7-20-9-18-8-19-20)11-5-4-10(16)6-12(11)17/h4-6,8-9,13H,2-3,7H2,1H3/t13-,15-/m1/s1 |
InChI Key |
HACNONHVDPGJDF-UKRRQHHQSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCC1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.